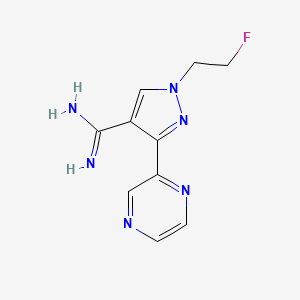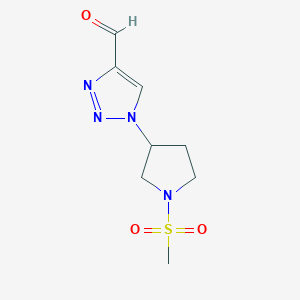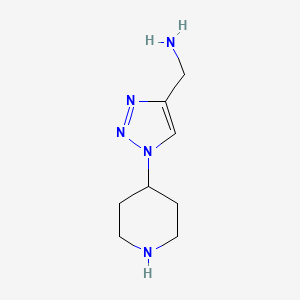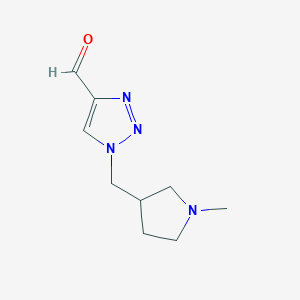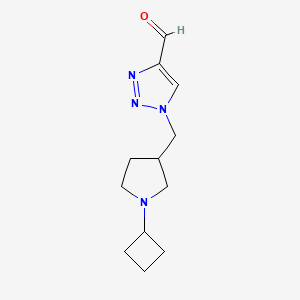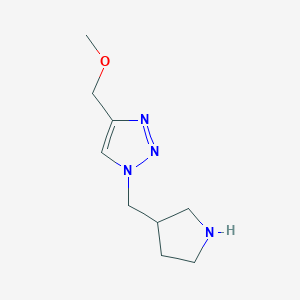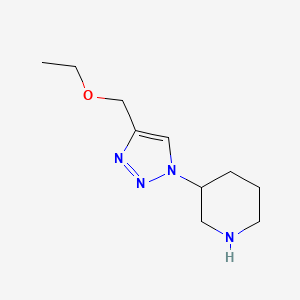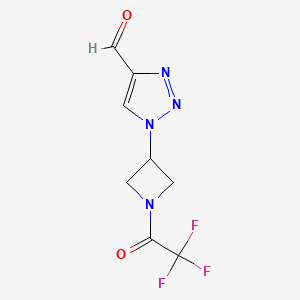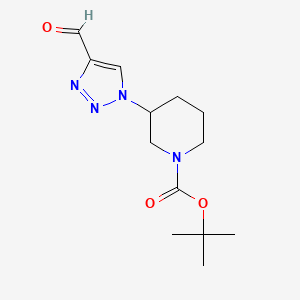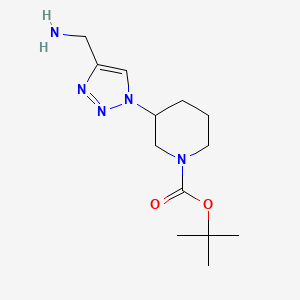
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
Übersicht
Beschreibung
The compound “2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid” is a complex organic molecule that contains a pyrazole ring, which is a type of aromatic heterocycle. It also contains fluoroethyl and trifluoromethyl groups, which are types of organofluorine groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyrazole ring, along with fluoroethyl and trifluoromethyl groups attached to the ring. The exact structure would depend on the specific positions of these groups on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoroalkyl groups could influence its polarity, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, including those with perfluoroalkyl moieties such as 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, are widely used in numerous industrial and commercial applications. These chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial degradation. This process is crucial for evaluating the environmental fate and effects of these precursors and their links to PFSAs and PFCAs, which are subjects of many regulations due to their toxic profiles. Research emphasizes the importance of understanding microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products to manage environmental impacts effectively (Liu & Avendaño, 2013).
Fluorinated Alternatives to Perfluoroalkyl Chemicals
The industrial transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs), and their precursors has led to the emergence of fluorinated alternatives. These substances are used in various applications including fluoropolymer manufacture, surface treatment, and fire-fighting foams. Understanding the environmental releases, persistence, and exposure risks of these alternatives is crucial for risk assessment and management. Despite their widespread use, the safety of fluorinated alternatives remains unclear, underscoring the need for further toxicological studies and data generation (Wang et al., 2013).
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, which include the 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid structure, have garnered attention for their potential as anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, is associated with variations in activity profiles. This highlights the significance of these compounds in medicinal chemistry for developing novel agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Eigenschaften
IUPAC Name |
2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O2/c9-1-2-14-4-5(3-6(15)16)7(13-14)8(10,11)12/h4H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAHAZSDODMXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



